![molecular formula C11H14F3NO B1443412 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene CAS No. 1247503-10-1](/img/structure/B1443412.png)
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly interesting due to its ability to enhance the metabolic stability and binding affinity of potential medications. The aminobutan-2-yl moiety could be used to introduce chirality into drug molecules, which is crucial for their activity and specificity .
Materials Science
The compound’s unique structure makes it a candidate for the development of novel materials. For instance, its benzene ring provides aromaticity, which is a desirable feature in the synthesis of polymers and resins. The presence of the trifluoromethyl group could contribute to the hydrophobicity and durability of materials, making them suitable for specialized applications such as coatings or insulating materials .
Environmental Science
In environmental science, “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” could be used as a standard or reference compound in the analysis of environmental pollutants. Its stability and distinctive chemical signature allow for accurate tracking and quantification of similar compounds in various ecosystems .
Analytical Chemistry
This compound can be utilized in analytical chemistry as a calibration standard for chromatographic or spectroscopic methods. Its well-defined structure and properties, such as molecular weight and boiling point, make it suitable for method development and validation in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially those involving enzymes that target aromatic or fluorinated substrates. It could also serve as a precursor for the synthesis of biochemical probes or fluorescent markers due to its modifiable functional groups .
Pharmacology
Pharmacologically, “1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” may be explored for its potential as a prodrug or an active pharmaceutical ingredient (API). Its structural features suggest that it could interact with biological targets, influencing pharmacokinetics and pharmacodynamics in drug development studies .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-9(7-15)16-10-5-3-4-8(6-10)11(12,13)14/h3-6,9H,2,7,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKVOZOXALOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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